molecular formula C10H12BrNO B14204015 2-Bromo-N-(3-ethylphenyl)acetamide CAS No. 918408-67-0

2-Bromo-N-(3-ethylphenyl)acetamide

Cat. No.: B14204015
CAS No.: 918408-67-0
M. Wt: 242.11 g/mol
InChI Key: DPLVRMXFGZESQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(3-ethylphenyl)acetamide is a brominated acetamide derivative featuring a 3-ethylphenyl substituent on the nitrogen atom. This analysis leverages data from closely related compounds to infer trends and distinctions.

Properties

IUPAC Name

2-bromo-N-(3-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLVRMXFGZESQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734635
Record name 2-Bromo-N-(3-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918408-67-0
Record name 2-Bromo-N-(3-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(3-ethylphenyl)acetamide typically involves the bromination of N-(3-ethylphenyl)acetamide. The reaction is carried out by treating N-(3-ethylphenyl)acetamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: Industrial production of 2-Bromo-N-(3-ethylphenyl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(3-ethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-N-(3-ethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the acetamide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural variations among analogs involve substituents on the phenyl ring (e.g., halogens, alkoxy groups, heterocycles) and modifications to the acetamide backbone. Key examples include:

  • Halogenated derivatives : 2-Bromo-N-(4-bromophenyl)acetamide (, compound 8) and 2-Bromo-N-(2-chlorophenyl)acetamide (, compound 9).
  • Heterocyclic derivatives : 2-Bromo-N-(4-phenylthiazol-2-yl)acetamide (, compound 2b).
  • Alkoxy-substituted derivatives : 2-Bromo-N-[3-(hexyloxy)phenyl]acetamide () and 2-Bromo-N-(2-isopropoxyphenyl)acetamide ().
  • Fluorinated derivatives : 2-Bromo-N-(4-fluorophenyl)acetamide ().

Substituent position (ortho, meta, para) and electronic properties (electron-withdrawing vs. donating) significantly influence reactivity, stability, and biological activity.

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl) in para positions often yield high purity products (e.g., 91% for 4-bromo derivative) .
  • Heterocyclic derivatives (e.g., thiazole) achieve near-quantitative yields, likely due to enhanced reactivity of the amine .

Physical Properties

Melting points (mp) and spectroscopic data reflect substituent-induced crystallinity and intermolecular interactions:

Compound Name mp (°C) ¹H NMR (δ, ppm) Reference
2-Bromo-N-(4-bromophenyl)acetamide 148–150 10.51 (s, NH), 7.57–7.50 (m, 4CH)
2-Bromo-N-(4-phenylthiazol-2-yl)acetamide 180 N/A
2-Bromo-N-(3-methoxyphenyl)acetamide N/A N/A
2-Bromo-N-(4-fluorophenyl)acetamide Colorless N/A

Key Observations :

  • Para-substituted bromo derivatives exhibit lower melting points (148–150°C) compared to thiazole-containing analogs (180°C), suggesting stronger π-π stacking in heterocyclic systems .
  • Fluorinated analogs (e.g., 4-fluorophenyl) are reported as colorless crystals, indicative of high purity .

Key Observations :

  • Heterocyclic and halogenated substituents enhance bioactivity, likely due to improved target binding or metabolic stability .

Key Observations :

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.